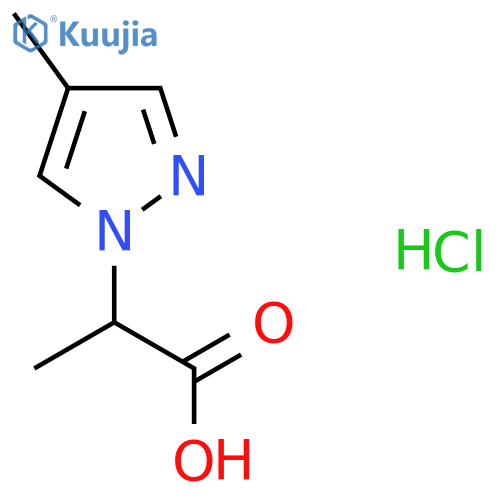

Cas no 2172050-99-4 (2-(4-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride)

2-(4-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride 化学的及び物理的性質

名前と識別子

-

- 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride

- EN300-1663369

- 2172050-99-4

- 2-(4-methylpyrazol-1-yl)propanoic acid;hydrochloride

- starbld0021778

-

- インチ: 1S/C7H10N2O2.ClH/c1-5-3-8-9(4-5)6(2)7(10)11;/h3-4,6H,1-2H3,(H,10,11);1H

- InChIKey: GVYDLJHUHUTLBQ-UHFFFAOYSA-N

- ほほえんだ: Cl.OC(C(C)N1C=C(C)C=N1)=O

計算された属性

- せいみつぶんしりょう: 190.0509053g/mol

- どういたいしつりょう: 190.0509053g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 161

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.1Ų

2-(4-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1663369-10.0g |

2-(4-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride |

2172050-99-4 | 95% | 10g |

$1020.0 | 2023-06-04 | |

| Aaron | AR01FKVQ-100mg |

2-(4-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride |

2172050-99-4 | 95% | 100mg |

$90.00 | 2025-04-01 | |

| Enamine | EN300-1663369-1.0g |

2-(4-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride |

2172050-99-4 | 95% | 1g |

$135.0 | 2023-06-04 | |

| A2B Chem LLC | AY05418-250mg |

2-(4-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride |

2172050-99-4 | 95% | 250mg |

$106.00 | 2024-04-20 | |

| Aaron | AR01FKVQ-50mg |

2-(4-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride |

2172050-99-4 | 95% | 50mg |

$69.00 | 2025-04-01 | |

| Aaron | AR01FKVQ-250mg |

2-(4-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride |

2172050-99-4 | 95% | 250mg |

$57.00 | 2025-02-11 | |

| Enamine | EN300-1663369-5000mg |

2-(4-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride |

2172050-99-4 | 95.0% | 5000mg |

$551.0 | 2023-09-21 | |

| A2B Chem LLC | AY05418-2.5g |

2-(4-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride |

2172050-99-4 | 95% | 2.5g |

$349.00 | 2024-04-20 | |

| 1PlusChem | 1P01FKNE-1g |

2-(4-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride |

2172050-99-4 | 95% | 1g |

$222.00 | 2023-12-19 | |

| 1PlusChem | 1P01FKNE-500mg |

2-(4-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride |

2172050-99-4 | 95% | 500mg |

$188.00 | 2023-12-19 |

2-(4-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride 関連文献

-

Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

-

Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902

2-(4-methyl-1H-pyrazol-1-yl)propanoic acid hydrochlorideに関する追加情報

Introduction to 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride (CAS No. 2172050-99-4)

2-(4-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 2172050-99-4, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the pyrazole derivative class, which has garnered considerable attention due to its diverse biological activities and potential applications in drug development. The structural motif of pyrazole, characterized by a five-membered aromatic ring containing two nitrogen atoms, contributes to its unique electronic and steric properties, making it a versatile scaffold for medicinal chemistry.

The hydrochloride salt form of 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid enhances its solubility and stability, which are critical factors for pharmaceutical formulations. This compound has been extensively studied for its pharmacological properties, particularly in the context of anti-inflammatory, anticancer, and antimicrobial applications. Recent advancements in computational chemistry and high-throughput screening have highlighted the potential of pyrazole derivatives as lead compounds in drug discovery pipelines.

In recent years, researchers have focused on optimizing the pharmacokinetic profiles of pyrazole-based compounds to improve their therapeutic efficacy. The presence of a propionic acid side chain in 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride introduces additional functional groups that can be modified to enhance binding affinity to biological targets. For instance, the carboxylic acid moiety can be used to form esters or amides, while the methyl group on the pyrazole ring provides a handle for further derivatization.

One of the most compelling aspects of 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride is its role as a building block in the synthesis of more complex molecules. The pyrazole core is a privileged scaffold that has been incorporated into numerous drug candidates approved by regulatory agencies worldwide. For example, derivatives of pyrazole have shown promise in treating neurological disorders, such as epilepsy and Alzheimer's disease, by modulating neurotransmitter activity.

The synthesis of 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride typically involves multi-step organic reactions, starting from commercially available precursors like 4-methylpyrazole and propionic acid derivatives. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and enzymatic resolutions, have been employed to achieve high yields and enantiopurity. These techniques are essential for producing pharmaceutical-grade material that meets stringent quality standards.

From a biological perspective, 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride exhibits notable interactions with various enzymes and receptors. Its pyrazole moiety can engage with heme-containing proteins, such as cytochrome P450 enzymes, which play a crucial role in drug metabolism. Additionally, the propionic acid group may interact with serine proteases or other hydrolases, influencing their activity and substrate specificity.

The compound's potential as an anti-inflammatory agent has been explored in preclinical studies. Pyrazole derivatives are known to inhibit key pro-inflammatory pathways by modulating cytokine production and leukocyte recruitment. Specifically, 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride has been shown to reduce levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in cell culture models. These findings suggest its utility in developing treatments for chronic inflammatory diseases such as rheumatoid arthritis.

In the realm of oncology, 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride has demonstrated promising antitumor activity in vitro and in vivo. Pyrazole-based compounds can disrupt cancer cell proliferation by interfering with microtubule dynamics or inhibiting tyrosine kinases involved in signal transduction pathways. Preliminary studies indicate that this compound may selectively target malignant cells while sparing healthy tissues, offering a potential therapeutic advantage over conventional chemotherapeutic agents.

The antimicrobial properties of 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride have also been investigated. Pyrazole derivatives exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria by inhibiting essential bacterial enzymes or disrupting cell wall synthesis. This makes them attractive candidates for developing novel antibiotics to combat antibiotic-resistant strains.

Advances in crystallography and molecular modeling have provided insights into the binding modes of 2-(4-methyl-1H-pyrazol-1-yloxy)-propionic acid hydrochloride with biological targets. High-resolution structures of protein-ligand complexes have revealed key interactions between the pyrazole ring and amino acid residues in binding pockets. These structural insights have guided rational drug design efforts aimed at optimizing potency and selectivity.

The development of novel synthetic routes has further enhanced the accessibility of 2-(4-methyl-hydroxy)-propionic acid hydrochloride, enabling large-scale production for industrial applications. Continuous flow chemistry techniques have been particularly effective in improving reaction efficiency and reducing waste generation. Such innovations align with green chemistry principles and contribute to sustainable pharmaceutical manufacturing practices.

The pharmacological profile of 2-(4-methyl-hydroxy)-propionic acid hydrochloride continues to be refined through structure/activity relationship (SAR) studies. By systematically modifying substituents on the pyrazole ring or propionic acid side chain, researchers can fine-tune biological activity while minimizing off-target effects. This iterative process is essential for identifying lead compounds with optimal therapeutic profiles for clinical development.

In conclusion, 2-(4-methyl-hydroxy)-propionic acid hydrochloride (CAS No 2172050 99 4) represents a valuable compound with diverse applications across multiple therapeutic areas。 Its unique structural features make it a versatile scaffold for drug discovery, while recent research highlights its potential as an anti-inflammatory、 anticancer、and antimicrobial agent。 Continued exploration of its pharmacological properties will likely yield novel therapeutics that address unmet medical needs。

2172050-99-4 (2-(4-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride) 関連製品

- 2091608-29-4(Benzenepropanesulfonyl chloride, 4-(difluoromethoxy)-α-methyl-)

- 1468946-11-3(4-(trifluoromethyl)-2H-1,3-benzodioxole-5-carbaldehyde)

- 2137550-47-9(N-(3-fluoropiperidin-4-yl)-2-methoxyacetamide)

- 2229221-62-7(tert-butyl N-(5-{1-(aminooxy)methylcyclopropyl}pyrimidin-2-yl)carbamate)

- 2171971-90-5(2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-azabicyclo2.1.1hexane-5-carboxylic acid)

- 1349659-38-6(8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione)

- 880801-80-9(2-{4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-3-(trifluoromethyl)phenylacetamide)

- 2228654-61-1(tert-butyl N-5-(2-aminocyclopropyl)-4-methyl-1,3-thiazol-2-ylcarbamate)

- 1194950-90-7(5-methyl-2-(2-nitroethenyl)pyridine)

- 2513289-74-0(BSJ-04-122)